molecular formula C13H18O3 B6351568 Methyl 3,5-dimethyl-4-propoxybenzoate CAS No. 1429901-08-5

Methyl 3,5-dimethyl-4-propoxybenzoate

Cat. No.: B6351568
CAS No.: 1429901-08-5
M. Wt: 222.28 g/mol
InChI Key: RPYUEPHUDPMNLG-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethyl-4-propoxybenzoate is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. It is commonly used in scientific experiments for various purposes. This compound is known for its unique structural features, which include a benzoate core substituted with methyl and propoxy groups.

Preparation Methods

The synthesis of Methyl 3,5-dimethyl-4-propoxybenzoate typically involves esterification reactions. One common method is the reaction of 3,5-dimethyl-4-propoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

3,5-dimethyl-4-propoxybenzoic acid+methanolH2SO4Methyl 3,5-dimethyl-4-propoxybenzoate+water\text{3,5-dimethyl-4-propoxybenzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3,5-dimethyl-4-propoxybenzoic acid+methanolH2​SO4​​Methyl 3,5-dimethyl-4-propoxybenzoate+water

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 3,5-dimethyl-4-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nitrating mixtures for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3,5-dimethyl-4-propoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential pharmaceutical applications, such as drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-dimethyl-4-propoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Methyl 3,5-dimethyl-4-propoxybenzoate can be compared with other benzoate esters, such as:

    Methyl benzoate: Lacks the methyl and propoxy substituents, leading to different chemical properties and reactivity.

    Ethyl 3,5-dimethyl-4-propoxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

methyl 3,5-dimethyl-4-propoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-6-16-12-9(2)7-11(8-10(12)3)13(14)15-4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYUEPHUDPMNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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